CHPG Sodium salt
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Overview
Description
CHPG Sodium salt: 2-Chloro-5-hydroxyphenylglycine sodium salt , is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This compound is widely used in neuroscience research due to its ability to modulate glutamatergic neurotransmission .
Mechanism of Action
Target of Action
CHPG Sodium Salt, also known as 2-Chloro-5-hydroxyphenylglycine or CHPG, is an agonist of the metabotropic glutamate receptors, specifically for mGluR5 . The mGluR5 receptor plays a crucial role in the central nervous system, influencing various neurological processes.
Mode of Action
This compound interacts with its target, the mGluR5 receptor, by binding to it and activating it . This activation can potentiate the depolarization of hippocampal CA1 neurons induced through NMDA administration .
Biochemical Pathways
Upon activation of the mGluR5 receptor, this compound affects several biochemical pathways. It attenuates SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway in BV2 microglial cells . Additionally, it can protect against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways .
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability
Result of Action
The activation of the mGluR5 receptor by this compound leads to several molecular and cellular effects. It can increase cell viability and decrease LDH release after SO2 derivatives treatment . It also has the potential to protect cells against SO2-induced apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water-soluble form suggests that it may be more effective in aqueous environments.
Biochemical Analysis
Biochemical Properties
CHPG (Sodium Salt) is known to interact with mGluR5, a type of metabotropic glutamate receptor . As an agonist, it can activate mGluR5, leading to a series of biochemical reactions . It is also capable of potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .
Cellular Effects
In BV2 microglial cells, CHPG (Sodium Salt) has been shown to attenuate SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway . It also protects against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways .
Molecular Mechanism
The molecular mechanism of CHPG (Sodium Salt) involves its binding to mGluR5, which triggers a cascade of intracellular events . This includes the activation of ERK and Akt signaling pathways, which are crucial for cell survival and proliferation .
Metabolic Pathways
Given its role as an mGluR5 agonist, it likely participates in glutamate signaling pathways .
Subcellular Localization
Given its role as an mGluR5 agonist, it is likely to be found in areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The final product is then converted to its sodium salt form by neutralizing with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: CHPG Sodium salt can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced at the carboxyl group to form alcohol derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
CHPG Sodium salt is extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:
Neuroscience: It is used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Medicine: Research has explored its neuroprotective effects in models of ischemia and traumatic brain injury.
Industry: this compound is used in the development of new drugs targeting mGluR5.
Comparison with Similar Compounds
2-Chloro-5-hydroxyphenylglycine (CHPG): The parent compound of CHPG Sodium salt, which also acts as an mGluR5 agonist.
3,5-Dihydroxyphenylglycine (DHPG): Another mGluR agonist that targets both mGluR1 and mGluR5.
6-Methyl-2-(phenylethynyl)pyridine (MPEP): A selective mGluR5 antagonist used in research to study the inhibitory effects on mGluR5.
Uniqueness of this compound: this compound is unique due to its high selectivity for mGluR5 and its ability to potentiate NMDA receptor-mediated responses. This makes it a valuable tool in studying the specific roles of mGluR5 in various neurological processes and disorders .
Properties
IUPAC Name |
sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZZIISUUINJT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClNNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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